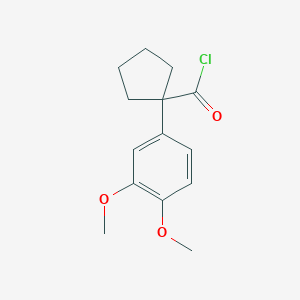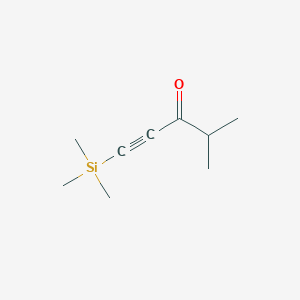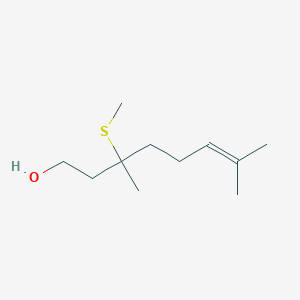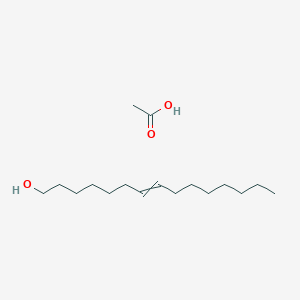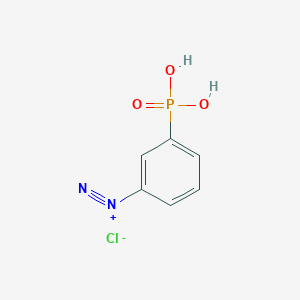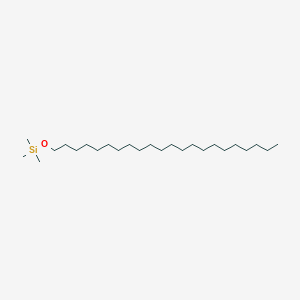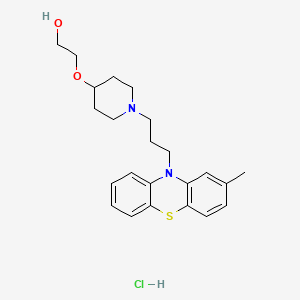
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its significant pharmacological properties and is often used in medicinal chemistry for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. The initial step often includes the preparation of 2-methyl-10H-phenothiazine, which is then reacted with 3-chloropropylamine to form the intermediate product. This intermediate is further reacted with 4-piperidinol under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Scientific Research Applications
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to receptors and alters the signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect dopamine and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: Used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
40255-64-9 |
|---|---|
Molecular Formula |
C23H31ClN2O2S |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[1-[3-(2-methylphenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H30N2O2S.ClH/c1-18-7-8-23-21(17-18)25(20-5-2-3-6-22(20)28-23)12-4-11-24-13-9-19(10-14-24)27-16-15-26;/h2-3,5-8,17,19,26H,4,9-16H2,1H3;1H |
InChI Key |
WITITJQBIPNXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)OCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


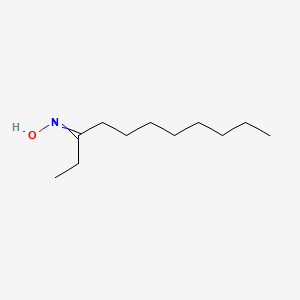
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
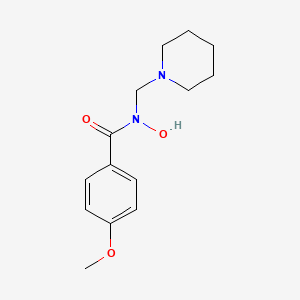
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
